N*1*-(2,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

Description

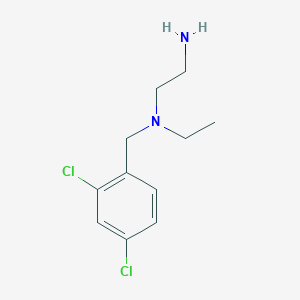

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is an ethylenediamine derivative featuring a 2,4-dichlorobenzyl group and an ethyl substituent on the primary amine. Its molecular formula is C₁₁H₁₅Cl₂N₂, with a molecular weight of 246.16 g/mol (CAS: 851169-59-0) . This compound is structurally characterized by two chlorine atoms at the 2- and 4-positions of the benzyl ring, which confer significant electronic and steric effects. The ethyl group on the amine may influence solubility and metabolic stability.

Properties

IUPAC Name |

N'-[(2,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)7-11(9)13/h3-4,7H,2,5-6,8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJDKKLFVQFTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511756 | |

| Record name | N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61694-93-7 | |

| Record name | N~1~-[(2,4-Dichlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Ethylenediamine

Ethylenediamine serves as the foundational precursor. Sequential alkylation introduces the 2,4-dichlorobenzyl and ethyl groups. Selective mono-alkylation is challenging due to the reactivity of both amine groups. A stepwise approach using protective groups is often employed:

- Protection of one amine group with tert-butoxycarbonyl (Boc) or benzyl chloroformate.

- Ethylation of the free amine using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃).

- Deprotection under acidic (HCl) or catalytic hydrogenation conditions.

- Benzylation with 2,4-dichlorobenzyl chloride in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.

Key Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethylation | Ethyl bromide, K₂CO₃ | DMF | 60°C | 65–70% |

| Benzylation | 2,4-Dichlorobenzyl chloride | THF | 80°C | 55–60% |

Reductive Amination

An alternative route employs reductive amination of 2,4-dichlorobenzaldehyde with N-ethylethane-1,2-diamine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium facilitates imine reduction:

$$ \text{2,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{H}2\text{NCH}2\text{CH}2\text{NHCH}2\text{CH}3 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound} $$

This method avoids alkylating agents but requires stringent control of stoichiometry to prevent over-reduction.

Precursor Synthesis: 2,4-Dichlorobenzaldehyde

The 2,4-dichlorobenzyl group is synthesized via the Vilsmeier-Haack reaction , as detailed in patent CN1072674A:

Vilsmeier Reagent Preparation

Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) at −5°C to 5°C to form the Vilsmeier complex:

$$ \text{POCl}3 + \text{DMF} \rightarrow \text{[CH}3\text{N=CHCl]}^+ \text{PO}2\text{Cl}2^- $$

Formylation of Diacetylmethane

Diacetylmethane (3.0 g) is added to the Vilsmeier reagent, heated to 45–120°C for 2–6 hours, and hydrolyzed in ice water to yield 2,4-dichlorobenzaldehyde:

$$ \text{C}5\text{H}8\text{O}2 + \text{Vilsmeier Reagent} \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{CHO} $$

Optimized Parameters:

| Parameter | Value |

|---|---|

| POCl₃:DMF:Diacetylmethane molar ratio | 1:2–17.3:2.1–10 |

| Reaction Temperature | 45–120°C |

| Yield | 75% |

| Purity (HPLC) | ≥98% |

Catalytic Ethylation Strategies

Ethylation of the primary amine in ethylenediamine is critical. Patent CN102151571B highlights a Zn-Co/Al₂O₃ catalyst for enhancing amine alkylation efficiency:

Catalyst Preparation

- Support : γ-Al₂O₃ pellets (3–5 mm diameter)

- Active Components : 10 wt% Zn, 5 wt% Co

- Calcination : 500°C for 4 hours under air

Ethylation Reaction

Ethyl chloride gas is passed over the catalyst bed at 200–250°C, achieving 85% conversion to N-ethylethylenediamine.

Purification and Characterization

Steam Distillation

Crude product is purified via steam distillation to remove tar byproducts, yielding white crystals with a melting point of 71–72°C.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.28 (s, 1H, ArH), 3.78 (s, 2H, CH₂), 2.70–2.65 (m, 4H, NCH₂), 1.40 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation

- Regioselectivity : Competitive N²-alkylation is minimized using bulky solvents (e.g., tert-butanol) or low temperatures.

- Byproduct Formation : 2,4-Dichloro-m-terephthalaldehyde byproducts are removed via hexane recrystallization.

Industrial Scalability

The Vilsmeier route is scalable to kilogram-scale with consistent yields (70–75%). Catalytic ethylation reduces raw material waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The dichlorobenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Ethyl substituents (vs. methyl or cyclopropyl) introduce moderate steric bulk, balancing reactivity and stability .

- Electronic Effects : Electron-withdrawing chlorine atoms in dichloro derivatives may reduce electron density at the amine, affecting nucleophilicity and metal coordination .

Halogenated Derivatives

Halogenation significantly impacts biological and chemical properties:

- N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-diamine (CAS: 2551-54-4) features dual bromobenzyl groups, yielding a higher molecular weight (398.14 g/mol) and enhanced halogen bonding capacity . Compared to the dichloro analog, bromine’s larger atomic radius may improve binding to aromatic receptors but reduce solubility.

- N1-(2-Iodo-benzyl)-N1-methyl-ethane-1,2-diamine (from ) incorporates iodine, which offers polarizability for photophysical applications but poses synthetic challenges due to iodine’s instability.

Bioactive and Therapeutic Analogs

- In contrast, the hydrophobic dichloro-benzyl group in the target compound may favor blood-brain barrier penetration but limit aqueous solubility .

- Schiff Base Derivatives : (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine () demonstrates crystallographic symmetry and applications in molecular materials. The target compound’s lack of a Schiff base linkage reduces susceptibility to hydrolysis, improving stability .

Biological Activity

N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is an organic compound notable for its potential biological activities. This compound features a dichlorobenzyl moiety attached to an ethyl-ethane-1,2-diamine backbone, which contributes to its unique chemical properties and reactivity. Its molecular formula is C11H16Cl2N2, and it has a molecular weight of 247.164 g/mol .

Chemical Structure

The structural features of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine are critical to understanding its biological activity. The presence of two chlorine atoms on the benzyl ring enhances the compound's reactivity and affinity for biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H16Cl2N2 |

| Molecular Weight | 247.164 g/mol |

| IUPAC Name | N^1-(2,4-Dichlorobenzyl)-N^1-ethyl-ethane-1,2-diamine |

Research indicates that N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine may exhibit several biological activities, primarily through enzyme inhibition and metal ion chelation. The compound's ability to bind to metal ions suggests potential applications in modulating metal-dependent enzymatic pathways.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit various enzymes by binding to their active sites or allosteric sites. The specific interactions of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine with target enzymes remain to be fully elucidated but are hypothesized to involve:

- Competitive inhibition : Competing with the substrate for binding sites.

- Non-competitive inhibition : Binding to an alternative site and altering enzyme activity.

Chelation Properties

The chelation properties of this compound may allow it to effectively bind metal ions such as zinc or copper, which are crucial for the function of many enzymes. This characteristic opens avenues for therapeutic applications in conditions where metal ion dysregulation is implicated.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of related compounds found that N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine exhibits significant activity against certain bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Study 2: Cancer Research

In cancer research contexts, compounds similar to N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine have shown promise in inhibiting tumor growth by interfering with the enzymatic pathways involved in cell proliferation. Further studies are needed to determine the specific pathways affected by this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(2,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine, a comparative analysis with structurally similar compounds can be beneficial.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | Contains aminoethyl groups | Moderate enzyme inhibition |

| 2-Chloro-N-(2,4-dichloro-benzyl)-acetamide | Contains chloro and acetamide groups | Antimicrobial activity |

| 1,2-Ethanediamine | Simple diamine structure | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.